

## N-(2-Amino-phenyl)-nicotinamide vs nicotinamide in vivo effects

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Compound of Interest

Compound Name: N-(2-Amino-phenyl)-nicotinamide

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# In Vivo Effects of Nicotinamide: A Comprehensive Guide

Nicotinamide (NAM) is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Its in vivo effects have been extensively studied, revealing a multifaceted molecule with a range of therapeutic and some dosedependent adverse effects.

#### **Pharmacokinetics of Nicotinamide**

The absorption, distribution, metabolism, and excretion of nicotinamide have been characterized in various species, including humans and rodents.

Data Presentation: Pharmacokinetic Parameters of Nicotinamide



Paramete r	Species	Dose	Tmax (Time to Peak Concentr ation)	Cmax (Peak Concentr ation)	Half-life (t1/2)	Key Findings
Oral Administrat ion	Human	1-6 g	0.73 - 3 h	Dose- dependent	~1.5 h (1g) to 7-9 h (4- 6g)	Dose- dependent pharmacok inetics observed. [3]
Oral Administrat ion	Human	2.5 mg/kg (standard) vs. 6.7 mg/kg (sustained release)	Rapid for standard	-	No significant difference in AUC or half-time between formulation s at low doses.[4]	Disproporti onately higher AUC at higher doses, suggesting non-linear kinetics.[4]
Oral Administrat ion	Human	80 mg/kg/day	0.8 - 4 h	0.4 - 1.4 μmol/ml	7.1 h	Large interpatient variability. [5]
Intraperiton eal Administrat ion	Mouse	100-500 mg/kg	-	1,000 - 4,800 nmol/ml	Dose-dependent increase from 0.8 to 2 h (initial) and 3.4 to 5.6 h (terminal).	Biphasic elimination. [6]



Experimental Protocols: Pharmacokinetic Analysis

A typical experimental protocol for determining the pharmacokinetics of nicotinamide in humans involves the following steps:

- Subject Recruitment: Healthy adult volunteers provide informed consent.
- Dosing: Subjects receive a single oral dose of nicotinamide after an overnight fast.
- Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
- Plasma Separation: Blood samples are centrifuged to separate plasma.
- Sample Analysis: Plasma concentrations of nicotinamide and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine parameters like Tmax, Cmax, AUC (area under the curve), and half-life.

### **Therapeutic Effects of Nicotinamide In Vivo**

Nicotinamide has demonstrated a range of therapeutic effects in preclinical and clinical studies, primarily linked to its role as an NAD+ precursor and its inhibitory effects on certain enzymes like PARPs (Poly(ADP-ribose) polymerases).

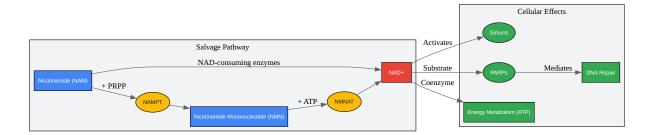
- Neuroprotection: Nicotinamide has shown neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's.[7] These effects are attributed to its ability to restore cellular energy levels, inhibit PARP overactivation, and reduce apoptosis.[7]
- Anti-inflammatory Effects: Nicotinamide can suppress the production of pro-inflammatory cytokines such as TNF-alpha.[8] This has implications for inflammatory diseases.
- Cancer Therapy and Prevention: As a radiosensitizer, nicotinamide can enhance the efficacy of radiation therapy in cancer treatment.[9][10] It has also shown promise in inhibiting the



growth of certain cancers, such as melanoma, both in vitro and in vivo.[2][11]

- Skin Health: Nicotinamide is used in dermatology for its anti-inflammatory properties, its ability to improve skin barrier function, and its role in reducing oxidative stress.[1][12]
- Metabolic Health: Studies in mice on a high-fat diet have shown that nicotinamide supplementation can improve glucose homeostasis and reduce hepatic steatosis and inflammation.

Mandatory Visualization: Nicotinamide's Role in NAD+ Metabolism and Cellular Processes



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Caption: The NAD+ salvage pathway, where nicotinamide is a key precursor.

### **Toxicity Profile of Nicotinamide**

Nicotinamide is generally considered safe, with low acute toxicity. However, high doses can lead to adverse effects.

Data Presentation: Toxicological Profile of Nicotinamide



Study Type	Species	Route of Administration	Key Findings	NOAEL (No- Observed- Adverse-Effect Level)
Acute Toxicity	Rodents	Oral	LD50: 3-7 g/kg bw. Considered to have very low acute toxicity.[4]	-
Acute Toxicity	Rabbits	Dermal	LD50: >2000 mg/kg bw. Very low acute dermal toxicity.[4]	-
Repeated Dose Toxicity (4 weeks)	Rats	Oral	Decreased body weight gain and food consumption at high doses. Mild liver centrilobular hypertrophy (considered adaptive).	215 mg/kg bw/day.[4]
Eye Irritation	Rabbits	Ocular	Considered to be an eye irritant.[4]	-
Human Studies	Human	Oral	Nausea and vomiting are the main effects of acute high doses (>5 g/day). Reversible hepatotoxicity reported in rare cases with very high doses (e.g., 9 g/day).[7]	-



Experimental Protocols: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

- Animal Selection: A single healthy, young adult rodent is used for each step.
- Fasting: The animal is fasted prior to dosing.
- Dose Administration: A single oral dose of nicotinamide is administered. The initial dose is selected based on available information, often starting below the estimated LD50.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
- LD50 Estimation: This sequential dosing continues until the criteria for stopping are met, and the LD50 is calculated using maximum likelihood methods.

Mandatory Visualization: Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).

In conclusion, while a direct comparative guide between **N-(2-Amino-phenyl)-nicotinamide** and nicotinamide cannot be provided due to the absence of in vivo data for the former, this guide offers a comprehensive overview of the well-documented in vivo effects of nicotinamide. The provided data tables, experimental protocols, and diagrams for nicotinamide can serve as a valuable resource for researchers in the field. Further research into the biological activities of **N-(2-Amino-phenyl)-nicotinamide** is necessary to enable any future comparisons.

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